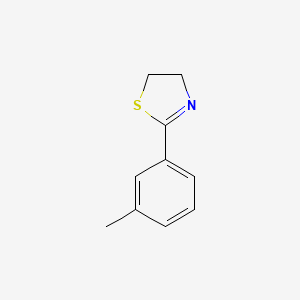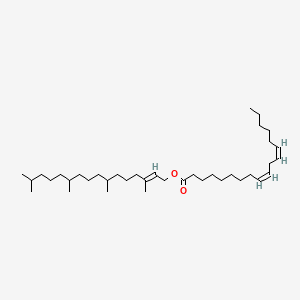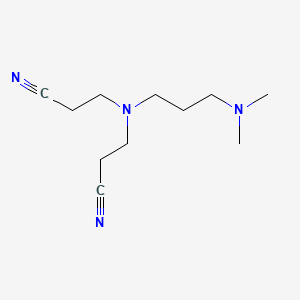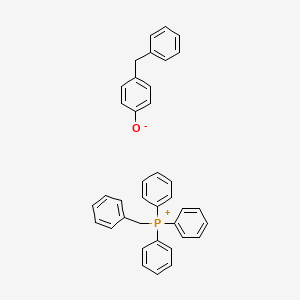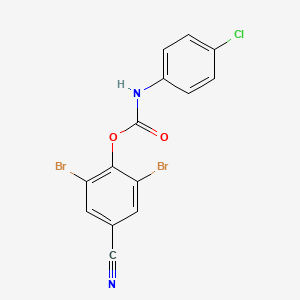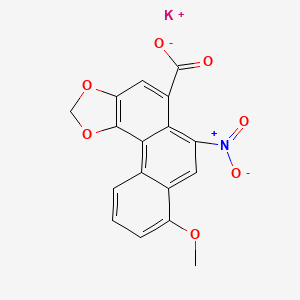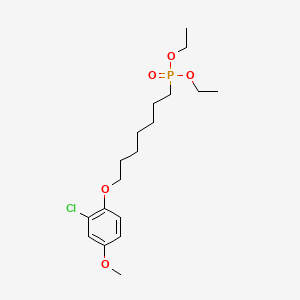
Phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester is a complex organic compound that contains 55 atoms, including 30 hydrogen atoms, 18 carbon atoms, 5 oxygen atoms, 1 phosphorus atom, and 1 chlorine atom . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester involves several steps. The synthetic route typically includes the reaction of 2-chloro-4-methoxyphenol with heptyl bromide to form the intermediate compound. This intermediate is then reacted with diethyl phosphite under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as temperature control, catalysts, and purification techniques, to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding phosphonic acid.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the phosphonic acid group allows it to form strong interactions with metal ions and other biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (1-acetyl-7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester: Similar in structure but with an acetyl group, which may alter its reactivity and applications.
Phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, dimethyl ester: Similar but with dimethyl ester groups, affecting its solubility and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
73514-91-7 |
|---|---|
Molekularformel |
C18H30ClO5P |
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
2-chloro-1-(7-diethoxyphosphorylheptoxy)-4-methoxybenzene |
InChI |
InChI=1S/C18H30ClO5P/c1-4-23-25(20,24-5-2)14-10-8-6-7-9-13-22-18-12-11-16(21-3)15-17(18)19/h11-12,15H,4-10,13-14H2,1-3H3 |
InChI-Schlüssel |
MREDQSIYWHUQQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCCCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


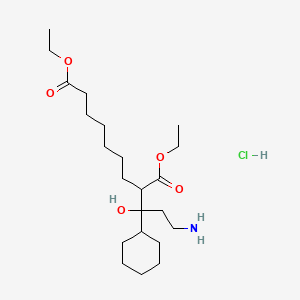
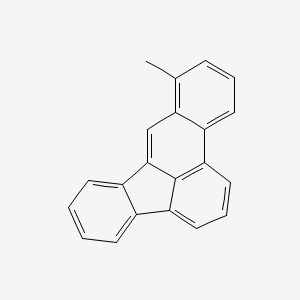
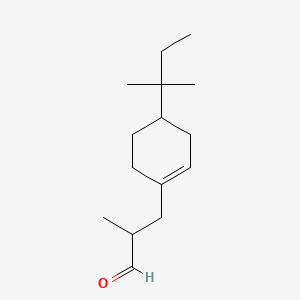
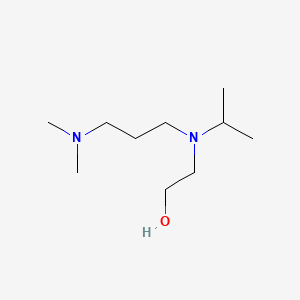
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
